molecular formula C10H13N3O3 B13326110 Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Cat. No.: B13326110
M. Wt: 223.23 g/mol
InChI Key: URKFSCBSUJCTDQ-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a pyrrolidine derivative in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of pyrimidines have shown significant AChE inhibitory activity, suggesting that this compound may also possess similar properties. Specific studies have reported IC50 values for related compounds, indicating their effectiveness in inhibiting these enzymes, which are critical in the treatment of Alzheimer's disease .

Compound NameIC50 (µM)Target Enzyme
2-Hydroxy-6-phenyl-pyrimidine-4-carboxyallyamide90AChE
This compoundTBDTBD

2. Antibacterial Activity

Pyrimidine derivatives have been investigated for their antibacterial properties. Similar compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating strong antibacterial potential .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5

3. Antifungal Activity

In addition to antibacterial effects, related pyrimidine compounds have shown antifungal properties against strains such as Candida albicans and Fusarium oxysporum. The reported MIC values for antifungal activity suggest that these compounds could serve as potential antifungal agents .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrimidine derivatives for their biological activities:

  • Synthesis and Evaluation of Pyrimidines : A study synthesized various substituted pyrimidines and evaluated their AChE inhibitory activities. The findings suggested that structural modifications significantly influenced biological activity .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of pyrrolidine derivatives, revealing promising results against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting complete bacterial death within hours .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

methyl 6-oxo-2-pyrrolidin-1-yl-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C10H13N3O3/c1-16-9(15)7-6-8(14)12-10(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,11,12,14)

InChI Key

URKFSCBSUJCTDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NC(=N1)N2CCCC2

Origin of Product

United States

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